Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1315552-00-1
VCID: VC0048822
InChI: InChI=1S/C17H23NO4/c1-3-5-11-18(12-16(20)15(19)4-2)17(21)22-13-14-9-7-6-8-10-14/h3-4,6-10,15-16,19-20H,1-2,5,11-13H2/t15-,16+/m0/s1
SMILES: C=CCCN(CC(C(C=C)O)O)C(=O)OCC1=CC=CC=C1
Molecular Formula: C17H23NO4
Molecular Weight: 305.374

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate

CAS No.: 1315552-00-1

Cat. No.: VC0048822

Molecular Formula: C17H23NO4

Molecular Weight: 305.374

* For research use only. Not for human or veterinary use.

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate - 1315552-00-1

Specification

CAS No. 1315552-00-1
Molecular Formula C17H23NO4
Molecular Weight 305.374
IUPAC Name benzyl N-but-3-enyl-N-[(2R,3S)-2,3-dihydroxypent-4-enyl]carbamate
Standard InChI InChI=1S/C17H23NO4/c1-3-5-11-18(12-16(20)15(19)4-2)17(21)22-13-14-9-7-6-8-10-14/h3-4,6-10,15-16,19-20H,1-2,5,11-13H2/t15-,16+/m0/s1
Standard InChI Key BJEBXJLSSBTDGZ-JKSUJKDBSA-N
SMILES C=CCCN(CC(C(C=C)O)O)C(=O)OCC1=CC=CC=C1

Introduction

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate belongs to the carbamate class of organic compounds, characterized by the functional group R-O-(C=O)-NR₂. This particular carbamate derivative has gained significant attention in organic chemistry research, specifically in the context of natural product synthesis. The compound was notably referenced in research related to loline alkaloid synthesis, as published in Nature Chemistry by Cakmak and colleagues in 2011. Loline alkaloids represent a family of natural products known for their insecticidal properties and distinctive structural features, making their synthetic precursors subjects of considerable interest in both academic and industrial research settings.

The compound's structure incorporates several key functional groups including a benzyl group, two alkene moieties, a carbamate linkage, and two hydroxyl groups in a specific stereochemical arrangement. This intricate arrangement of functional groups and defined stereochemistry makes it particularly valuable for stereoselective synthesis applications. Understanding the properties and applications of such specialized organic compounds is crucial for advancing knowledge in areas ranging from synthetic methodology to medicinal chemistry and agricultural science.

Chemical Properties and Structure

Structural Characteristics

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate possesses a complex molecular structure with multiple functional groups arranged in a specific stereochemical configuration. The compound contains a central carbamate group (-O-C(=O)-N-) that connects a benzyl moiety on one side and a substituted amine on the other. The substituted amine portion includes a but-3-en-1-yl group and a (2R,3S)-2,3-dihydroxypent-4-en-1-yl group, with the latter featuring two stereogenic centers at the 2 and 3 positions with R and S configurations, respectively.

The molecule can be conceptualized as having three main components: the benzyl protective group attached to the carbamate oxygen, the carbamate functional group serving as the central linking unit, and the complex amine component with two distinct substituents including the stereochemically defined dihydroxypent-4-en-1-yl group. This arrangement of functional groups provides multiple reactive sites for further synthetic manipulations, making the compound versatile in organic synthesis applications.

Physical and Chemical Properties

The physical and chemical properties of Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₇H₂₃NO₄
Molecular Weight305.374 g/mol
CAS Registry Number1315552-00-1
IUPAC Namebenzyl N-but-3-enyl-N-[(2R,3S)-2,3-dihydroxypent-4-enyl]carbamate
Standard InChIInChI=1S/C17H23NO4/c1-3-5-11-18(12-16(20)15(19)4-2)17(21)22-13-14-9-7-6-8-10-14/h3-4,6-10,15-16,19-20H,1-2,5,11-13H2/t15-,16+/m0/s1
SMILESC=CCCN(CC(C(C=C)O)O)C(=O)OCC1=CC=CC=C1

The compound's chemical reactivity is governed by its functional groups. The two hydroxyl groups can participate in hydrogen bonding and undergo typical alcohol reactions such as esterification or oxidation. The two terminal alkene moieties are susceptible to addition reactions including hydration, hydrogenation, and epoxidation. The carbamate functional group provides stability to the nitrogen center while still allowing for selective transformations under appropriate conditions .

Stereochemistry and Conformational Analysis

The stereochemistry of Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate represents a crucial aspect of its structure and reactivity profile. The compound contains two stereogenic centers within the dihydroxypent-4-en-1-yl moiety, specifically at positions 2 and 3, with R and S configurations respectively. This specific stereochemical arrangement is essential for its utility in stereoselective synthesis, particularly in the context of loline alkaloid synthesis.

Synthesis and Preparation Methods

Stereoselective Synthesis Considerations

The stereoselective synthesis of the (2R,3S)-2,3-dihydroxypent-4-en-1-yl portion requires careful control of reaction conditions to establish the correct configuration at both stereogenic centers. This might be achieved through several possible approaches:

  • Starting from a chiral pool precursor with the desired stereochemistry already established

  • Employing asymmetric catalysis methods such as Sharpless asymmetric dihydroxylation

  • Using substrate-controlled reactions where existing stereogenic centers direct the formation of new ones

  • Applying enzymatic or biocatalytic methods for stereoselective transformations

The search results mention cross-metathesis reactions applied to compounds such as 1-(4-chlorophenyl)but-3-en-1-ol, suggesting that olefin metathesis might be a key step in the synthesis of related compounds, potentially including our target compound .

Purification and Characterization

Based on information for related compounds, typical purification methods for such synthetic intermediates include column chromatography with solvent systems such as CH₂Cl₂/cyclohexane mixtures. For instance, the search results mention purification of related compounds using "column chromatography with CH₂Cl₂/cyclohexane (8:2)" to yield products as brown oils with yields typically in the 85-91% range .

Characterization of the compound typically involves spectroscopic methods, particularly NMR spectroscopy, which provides detailed information about the structure, including confirmation of stereochemistry. Mass spectrometry would also be valuable for confirming the molecular formula and identifying potential impurities or side products .

Research Applications and Significance

Role in Natural Product Synthesis

The primary research application of Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate appears to be in the synthesis of loline alkaloids, as evidenced by its citation in work published in Nature Chemistry. Loline alkaloids represent challenging synthetic targets due to their complex structure featuring a strained ether bridge and multiple stereogenic centers. The compound's structural features, particularly its stereochemistry and functional group arrangement, make it a valuable intermediate in constructing these complex natural products.

The presence of two alkene moieties, two hydroxyl groups in specific stereochemical positions, and a carbamate group provides multiple handles for further synthetic manipulations in the construction of the loline alkaloid skeleton. These functional groups can be selectively transformed to build the complex ring systems and introduce additional functionality required in the target natural products.

Significance in Synthetic Methodology

Research involving compounds like Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate contributes significantly to the development of new synthetic methodologies. The search results mention various synthetic transformations applied to related compounds, such as cross-metathesis reactions and protection strategies using silyl ethers, which are likely relevant to the synthesis and manipulation of this compound .

The specific challenges presented by this compound—including the need for stereocontrol at multiple centers and selective functionalization in the presence of various reactive groups—make it an excellent model system for exploring and refining synthetic methods. Advances in the synthesis and manipulation of such compounds often lead to broader methodological innovations applicable across organic chemistry .

Current and Future Research Directions

Optimization of Synthetic Routes

Current research involving Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate likely includes efforts to optimize its synthesis, particularly focusing on improving stereoselectivity, yield, and scalability. The development of more efficient routes to this compound would enhance its utility as a synthetic intermediate in natural product synthesis and other applications .

Potential approaches for optimization might include:

  • Exploration of alternative catalysts for key transformation steps

  • Development of one-pot multi-step procedures to reduce isolation and purification of intermediates

  • Application of flow chemistry techniques for improved scalability

  • Investigation of greener synthetic methods to reduce environmental impact

Expanding Applications Beyond Loline Alkaloids

While the compound's application in loline alkaloid synthesis is well-documented, its unique structural features suggest potential utility in other areas of synthetic chemistry. Future research might explore its application as a building block for other complex natural products or pharmaceutical candidates that require similar stereochemical control and functional group patterns.

The compound's defined stereochemistry and multiple functional groups make it potentially valuable in diversity-oriented synthesis approaches, where collections of structurally diverse compounds are generated for biological screening. The ability to selectively modify different portions of the molecule could enable the creation of focused libraries of related compounds for structure-activity relationship studies.

Comparative Analysis with Related Compounds

Structural Analogues and Derivatives

Comparing Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate with structurally related compounds provides insights into the relationship between structural variations and chemical properties. The search results mention Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate (CAS No. 71811-27-3), which shares the carbamate functionality but differs in other structural aspects .

Key differences between these compounds include:

These structural differences likely translate to differences in reactivity, selectivity in synthetic transformations, and utility in specific applications .

Alternative Protective Groups

While Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate utilizes a benzyl group for protection of the carbamate oxygen, alternative protective groups could be explored to modify the compound's properties or enable selective deprotection strategies. The search results mention the use of triethylsilyl groups for protection of hydroxyl groups in related compounds, suggesting that similar protection strategies might be applicable to our target compound .

Potential alternative protective groups for the carbamate functionality might include:

  • p-Methoxybenzyl (PMB) for more facile deprotection under oxidative conditions

  • t-Butyl for acid-labile protection

  • Fluorenylmethyloxycarbonyl (Fmoc) for base-labile protection

  • Allyl for transition metal-catalyzed deprotection

The choice of protective group could significantly influence the compound's stability, solubility, and compatibility with subsequent synthetic transformations .

Functional Group Interconversions

The multiple functional groups present in Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate offer numerous opportunities for selective transformations and functional group interconversions. Based on the reactions described for related compounds in the search results, potential transformations might include:

  • Cross-metathesis of the alkene groups with various partners

  • Protection of the hydroxyl groups as silyl ethers or other derivatives

  • Oxidation of the hydroxyl groups to ketones or aldehydes

  • Functionalization of the alkene moieties through addition reactions

These transformations could lead to diverse derivatives with modified properties and reactivities, expanding the utility of the parent compound in synthetic applications .

The compound exemplifies the critical role of carefully designed synthetic intermediates in enabling the construction of complex molecular architectures. Its citation in high-impact research related to loline alkaloid synthesis underscores its importance in the field, despite the relatively limited explicit information available in the current literature.

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